2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Description

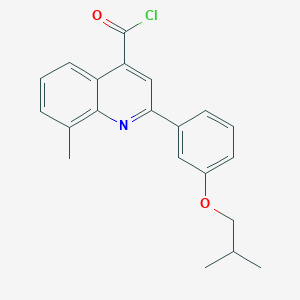

2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline-based acyl chloride derivative with the molecular formula C₂₀H₁₈ClNO₂ and a molecular weight of 339.82 g/mol (CAS: 1160254-57-8) . It features a quinoline core substituted at the 2-position with a 3-isobutoxyphenyl group and at the 8-position with a methyl group. The carbonyl chloride moiety at the 4-position renders it highly reactive, making it a critical intermediate in synthesizing amides, esters, and other derivatives for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-8-5-7-15(10-16)19-11-18(21(22)24)17-9-4-6-14(3)20(17)23-19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXQZBHGLMUVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Quinoline Core

The foundational step involves synthesizing the quinoline nucleus, which is achieved through the Friedländer synthesis—a well-established method for constructing quinoline derivatives.

-

- Aniline derivative (bearing the 3-isobutoxyphenyl substituent)

- Carbonyl compound (such as acetaldehyde or related aldehyde)

- Catalysts: Acidic or basic catalysts (e.g., sulfuric acid, sodium hydroxide)

- Temperature: Typically 80–100°C

- Reaction Time: 12–24 hours

Outcome: Formation of 2-(3-isobutoxyphenyl)quinoline with yields ranging from 60% to 75% under optimized conditions.

Step 2: Chlorination to Introduce the Carbonyl Chloride Group

-

- Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

- Reflux conditions (approx. 70–80°C)

- Reaction Duration: 4–6 hours

- Anhydrous environment to prevent hydrolysis

-

- The chlorination converts the quinoline's carboxylic acid or related functionalities into the acyl chloride.

- The process is monitored via IR spectroscopy, observing the characteristic carbonyl chloride peak (~1770 cm⁻¹).

-

- Yields are typically high (85–90%) when moisture is strictly excluded.

- Use of excess SOCl₂ and proper reflux control enhances conversion efficiency.

Data Summary:

| Step | Reagents & Conditions | Typical Yield | References |

|---|---|---|---|

| Quinoline core formation | Benzaldehyde derivative, amino ketone, 80°C, 12–24h | 60–75% | |

| Chlorination | SOCl₂, reflux, 4–6h | 85–90% | , |

Alternative Synthetic Approaches

Palladium-Catalyzed Cross-Coupling

- Method: Suzuki or Buchwald-Hartwig coupling of halogenated quinoline intermediates with phenylboronic acids or amines bearing the isobutoxyphenyl group.

- Reaction Conditions:

- Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂

- Base: K₂CO₃ or NaOtBu

- Solvent: DMF, toluene, or dioxane

- Temperature: 80–100°C

- Advantages: High regioselectivity, milder conditions, and broader substrate scope.

Direct Functionalization via Electrophilic Substitution

- Method: Electrophilic aromatic substitution on preformed quinoline cores with isobutoxyphenyl derivatives under Friedel–Crafts conditions, followed by chlorination.

Notes on Reaction Optimization and Data

| Parameter | Optimization Strategy | Impact | References |

|---|---|---|---|

| Moisture sensitivity | Use of anhydrous solvents and inert atmosphere | Prevents hydrolysis of acyl chloride | , |

| Reaction temperature | Controlled reflux (70–80°C) | Ensures complete conversion | , |

| Purification | Column chromatography or recrystallization | Improves purity and yield |

Characterization and Quality Control

-

- ¹H NMR: Aromatic protons (δ 8.5–9.0 ppm), isobutoxy methyl groups (δ 1.0–1.5 ppm)

- ¹³C NMR: Carbonyl chloride carbon (~170 ppm)

- IR Spectroscopy: Strong carbonyl chloride stretch (~1770 cm⁻¹)

- Mass Spectrometry: Molecular ion peak consistent with C₂₁H₂₀ClNO₂

-

- Elemental analysis matching theoretical percentages

- HPLC or TLC to detect residual starting materials or hydrolysis products

Summary Data Table: Preparation Overview

| Method | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Friedländer + Chlorination | Benzaldehyde derivative, amino ketone, SOCl₂ | 80°C, 4–6h | 85–90% | Widely used, high purity |

| Palladium-catalyzed coupling | Aryl halide, phenylboronic acid, Pd catalyst | 80–100°C, inert atmosphere | Variable | Milder, regioselective |

| Direct substitution | Quinoline core, electrophile | Electrophilic aromatic substitution, reflux | Moderate | Less common |

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The quinoline core can be subjected to oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, or sulfuric acid.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Reduced Quinoline Derivatives: Formed from reduction reactions.

Functionalized Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or viral infections.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application:

In Medicinal Chemistry: It may act by inhibiting bacterial enzymes or interfering with viral replication processes.

In Materials Science: Its electronic properties can be exploited in the design of organic electronic devices.

In Biological Studies: It can bind to specific proteins or enzymes, altering their activity and providing insights into their function.

Comparison with Similar Compounds

Table 1: Molecular Data of Selected Quinoline Acyl Chlorides

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1160254-57-8 | C₂₀H₁₈ClNO₂ | 339.82 | 3-isobutoxyphenyl, 8-methyl |

| 2-(4-sec-Butylphenyl)-8-methylquinoline-4-carbonyl chloride | sc-320941 | C₂₁H₂₂ClNO | 339.86 | 4-sec-butylphenyl, 8-methyl |

| 2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-21-6 | C₁₉H₁₆ClNO | 309.79 | 4-ethylphenyl, 8-methyl |

| 7-chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride | sc-337314 | C₂₀H₁₇Cl₂NO₂ | 374.27 | 3-isobutoxyphenyl, 7-chloro, 8-methyl |

| 2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-39-6 | C₁₈H₁₄ClNO₂ | 311.76 | 2-methoxyphenyl, 8-methyl |

| 2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride | 1160254-07-8 | C₁₅H₉Cl₂NOS | 322.21 | 5-chlorothienyl, 8-methyl |

Key Observations :

- Substituent Position and Type : The target compound’s 3-isobutoxyphenyl group introduces steric bulk and lipophilicity compared to smaller substituents like 4-ethylphenyl (sc-320748) or electron-withdrawing groups like 5-chlorothienyl .

- Chlorination Effects : The addition of a 7-chloro substituent (sc-337314) increases molecular weight by ~34 g/mol and enhances electrophilicity at the acyl chloride group .

- Methoxy vs. Isobutoxy : Replacing the 2-methoxyphenyl group (1160254-39-6) with 3-isobutoxyphenyl increases hydrophobicity (logP ~3.5 vs. ~2.8) due to the branched alkyl chain .

Physicochemical Properties

Table 2: Physical and Hazard Data

Key Observations :

- Boiling Point and Stability : The 2-methoxyphenyl derivative (1160254-39-6) has a predicted boiling point of ~452°C, suggesting higher thermal stability compared to less substituted analogs .

- Hazard Profile : Most compounds in this class are classified as IRRITANT , but the 4-ethylphenyl derivative (1160254-21-6) carries a more severe H314 hazard due to its corrosive nature .

Biological Activity

2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride, with the CAS number 1160254-69-2, is a compound that belongs to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C21H20ClNO2

- Molar Mass : 353.84 g/mol

- Hazard Class : Irritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinoline derivatives are known to interfere with cellular processes, including DNA replication and enzyme inhibition, making them significant in drug discovery efforts .

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have shown promise as antimicrobial agents, potentially effective against various pathogens.

- Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation by inducing apoptosis.

- Enzyme Inhibition : Certain quinolines have been identified as inhibitors of nitric oxide synthase (nNOS), which plays a role in various physiological processes .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Anticancer Evaluation

In vitro studies assessed the effects of this compound on cancer cell lines. The compound exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth.

Enzyme Inhibition Studies

Research focused on the inhibition of nNOS revealed that this compound significantly reduced nitric oxide production in cultured neuronal cells, suggesting its potential for treating neurodegenerative diseases by modulating nitric oxide levels .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related quinoline derivatives:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Chloroquine | Quinoline backbone | Established antimalarial drug |

| Quinine | Derived from cinchona tree | Natural product with historical significance |

| Mefloquine | Synthetic derivative | Used for malaria prophylaxis |

The specific substitution pattern in this compound enhances its lipophilicity and bioavailability compared to other quinoline derivatives, potentially leading to improved therapeutic efficacy .

Q & A

Basic Questions

Q. What synthetic routes are reported for preparing 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride?

- Methodology : The quinoline core is typically synthesized via the Skraup or Friedländer reaction, followed by regioselective functionalization. For example, describes derivatives synthesized by coupling substituted phenyl groups to quinoline-4-carbonyl intermediates using piperazine linkers. The isobutoxyphenyl group can be introduced via Suzuki-Miyaura cross-coupling (using Pd catalysts, as in ), while the 8-methyl group may require directed ortho-metalation or alkylation. The final carbonyl chloride is likely generated from the corresponding carboxylic acid using chlorinating agents like SOCl₂ or PCl₅ .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the isobutoxyphenyl (δ ~1.0 ppm for methyl groups, δ ~3.5–4.0 ppm for ether linkages) and quinoline aromatic protons (δ ~7.5–9.0 ppm). and highlight NMR for verifying substitution patterns.

- HRMS : Confirm molecular weight (e.g., C₂₁H₁₉ClNO₂⁺ requires exact mass 352.1099) and fragmentation patterns .

- IR Spectroscopy : Identify the carbonyl chloride stretch (~1800 cm⁻¹) and quinoline C=N bonds (~1600 cm⁻¹) .

Q. What are the key stability considerations for handling this compound?

- Methodology : The carbonyl chloride group is highly moisture-sensitive. Storage recommendations from analogous compounds () suggest inert atmospheres (N₂/Ar), desiccants (silica gel), and temperatures below –20°C. Reactivity with nucleophiles (e.g., amines, alcohols) necessitates anhydrous conditions during experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the chlorination of the 4-carboxylic acid precursor?

- Methodology :

- Reagent Selection : Thionyl chloride (SOCl₂) in toluene under reflux () is common, but oxalyl chloride with catalytic DMF may improve selectivity.

- Monitoring : Use TLC (hexane:ethyl acetate) or in-situ IR to track acid-to-acyl chloride conversion.

- Workup : Remove excess SOCl₂ via vacuum distillation or azeotropic drying to prevent hydrolysis .

Q. What mechanistic insights explain the regioselectivity of introducing the isobutoxyphenyl group at the quinoline C-2 position?

- Methodology : Palladium-catalyzed cross-coupling () relies on electronic and steric factors. The quinoline C-2 position is electron-deficient due to the adjacent nitrogen, favoring oxidative addition with arylboronic acids. Steric hindrance from the 8-methyl group may further direct coupling to C-2. Computational studies (DFT) or Hammett plots could validate electronic effects .

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : Compare kinetics using HPLC or ¹⁹F NMR (for CF₃ analogs in ). Electron-withdrawing groups (e.g., CF₃) increase electrophilicity at the carbonyl carbon, accelerating reactions with amines. Steric effects from bulky substituents (e.g., isobutoxy) may reduce reaction rates, requiring elevated temperatures or polar aprotic solvents (DMF, DMSO) .

Q. What strategies resolve contradictions in reported yields for similar quinoline derivatives?

- Methodology :

- Meta-Analysis : Compare protocols in (piperazine linkers) vs. (Pd-catalyzed coupling) to identify critical variables (catalyst loading, solvent polarity).

- Design of Experiments (DoE) : Use response surface methodology to optimize parameters like temperature, stoichiometry, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.